molecular formula C22H26N2O5S B4229422 N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B4229422
M. Wt: 430.5 g/mol
InChI Key: HNKFWCNBLXCBCR-UHFFFAOYSA-N
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Description

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique structure combining an indole moiety, a hydroxypropyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the indole derivative, followed by the introduction of the formyl group. The hydroxypropyl groups are then added through nucleophilic substitution reactions. Finally, the benzenesulfonamide group is introduced via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding alcohol derivative.

    Substitution: The products would depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the hydroxypropyl and benzenesulfonamide groups could influence the compound’s solubility and binding affinity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide derivatives: Variations in the substituents on the indole or benzene rings.

Uniqueness

The presence of both the indole and benzenesulfonamide groups in this compound makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-17-7-9-20(10-8-17)30(28,29)24(11-4-12-25)15-19(27)14-23-13-18(16-26)21-5-2-3-6-22(21)23/h2-3,5-10,13,16,19,25,27H,4,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKFWCNBLXCBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCO)CC(CN2C=C(C3=CC=CC=C32)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 2
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 3
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 4
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 5
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

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